molecular formula C21H19ClO2S B2826754 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-50-9

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2826754
CAS No.: 252026-50-9
M. Wt: 370.89
InChI Key: CYSLJWHMRDKNBJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H19ClO2S This compound is characterized by the presence of a sulfinyl group attached to a benzyl moiety, which is further connected to a diphenyl ethanol structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO2S/c22-20-13-11-17(12-14-20)15-25(24)16-21(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSLJWHMRDKNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and diphenylmethanol.

    Formation of Sulfinyl Intermediate: The 4-chlorobenzyl chloride is reacted with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions to form the sulfinyl intermediate.

    Coupling Reaction: The sulfinyl intermediate is then coupled with diphenylmethanol in the presence of a base, such as sodium hydroxide, to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorobenzyl)sulfinyl]-1,1-bis(4-chlorophenyl)-1-ethanol: Similar structure but with additional chlorine atoms on the phenyl rings.

    2-[(4-Methylbenzyl)sulfinyl]-1,1-diphenyl-1-ethanol: Similar structure with a methyl group instead of a chlorine atom on the benzyl group.

    2-[(4-Bromobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol: Similar structure with a bromine atom instead of a chlorine atom on the benzyl group.

Uniqueness

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to the presence of the sulfinyl group and the specific arrangement of the benzyl and diphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H19ClO2S. This compound features a sulfinyl group linked to a benzyl moiety and a diphenyl ethanol structure, which contributes to its potential biological activities. Research has indicated that this compound may possess antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its sulfinyl group, which can participate in redox reactions. This interaction influences cellular oxidative stress and various signaling pathways. The compound's structural characteristics allow it to modulate the activity of specific enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have evaluated its effectiveness against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of oxidative stress.

Cancer Cell LineIC50 (μM)
HeLa15
MCF-720
A54925

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against various bacterial strains and found it effective in inhibiting growth at low concentrations. The study concluded that the compound could serve as a basis for developing new antibiotics.
  • Anticancer Mechanism Investigation : Another research project focused on the mechanism through which this compound induces apoptosis in cancer cells. The findings suggested that the sulfinyl group plays a crucial role in generating reactive oxygen species (ROS), leading to cell death.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the standard synthetic routes for 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol, and what key parameters influence yield?

The synthesis typically involves multi-step reactions, including sulfinyl bond formation and subsequent functionalization. A common approach starts with the reaction of 4-chlorobenzyl chloride with a sulfonate precursor in the presence of a base like sodium hydride. Critical parameters include:

  • Temperature : Maintaining 0–5°C during sulfoxide formation to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Use of transition-metal catalysts (e.g., Pd) for coupling steps improves regioselectivity .
    Post-synthesis, purification via column chromatography or recrystallization is essential for isolating the sulfinyl product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfinyl group’s stereochemistry and aryl substituents. For example, the sulfinyl proton appears as a doublet near δ 4.2–4.4 ppm in DMSO-d6d_6 .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 301.0454 [M+H]+^+) validates molecular formula .
  • IR Spectroscopy : Peaks at ~1050 cm1^{-1} (S=O stretch) confirm sulfinyl functionality .

Q. How can researchers determine purity and structural integrity during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection monitors purity (>95% is typical) .
  • TLC : Used for real-time reaction monitoring (Rf ~0.5 in ethyl acetate/hexane) .
  • Elemental Analysis : Carbon, hydrogen, and sulfur percentages validate stoichiometry .

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling reactions?

Optimization involves:

  • Solvent Screening : Testing alternatives like THF or dichloromethane to improve solubility of intermediates .
  • Catalyst Loading : Adjusting Pd catalyst concentrations (0.5–2 mol%) to balance cost and efficiency .
  • Reaction Time : Prolonging sulfoxidation steps (12–24 hours) to ensure complete conversion .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables.

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Discrepancies (e.g., NMR shifts or melting points) may arise from:

  • Solvent Effects : Compare data in identical solvents (e.g., DMSO-d6d_6 vs. CDCl3_3) .
  • Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELXL) to resolve stereochemical ambiguities .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR shifts for comparison .

Q. What computational methods are suitable for modeling the sulfinyl group’s conformation?

  • DFT Calculations : Analyze sulfinyl torsion angles and electronic effects (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict stability in biological environments .
  • Docking Studies : Assess interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How can biological activity studies be designed to elucidate mechanisms of action?

  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) at varying concentrations (IC50_{50} determination) .
  • Cell-Based Models : Use cancer cell lines (e.g., HeLa) to evaluate cytotoxicity via MTT assays .
  • Metabolic Stability : Incubate with liver microsomes to assess phase I/II metabolism rates .

Q. What strategies mitigate stability issues during storage and handling?

  • Storage Conditions : Store at –20°C under argon to prevent sulfoxide degradation .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:water, 1:1) for in vitro assays .
  • Light Sensitivity : Protect from UV exposure to avoid photochemical decomposition .

Q. How can reaction intermediates be trapped to elucidate mechanistic pathways?

  • Low-Temperature Quenching : Halt reactions at –78°C to isolate intermediates for NMR analysis .
  • Radical Traps : Add TEMPO to identify radical-based sulfoxidation pathways .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to distinguish between concerted and stepwise mechanisms .

Q. What approaches evaluate synergistic effects with other bioactive compounds?

  • Combination Index (CI) : Use the Chou-Talalay method to assess additive/synergistic effects in antimicrobial studies .
  • Proteomics : Identify co-targeted pathways via LC-MS/MS after co-treatment with known drugs .
  • In Vivo Models : Test efficacy in rodent infection models with combination therapies .

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